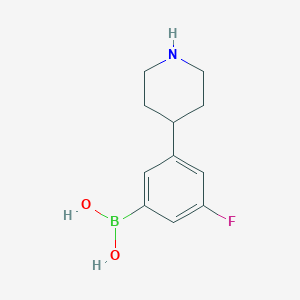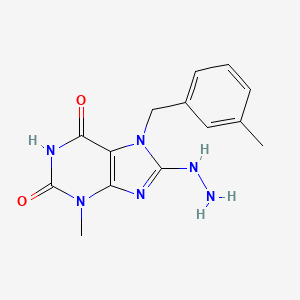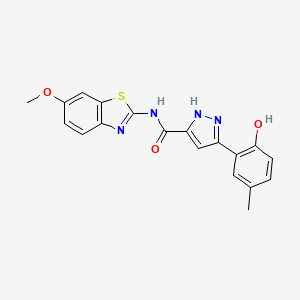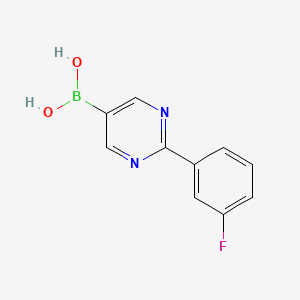
(4-Chloro-2-(3-methoxyphenyl)pyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-2-(3-methoxyphenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a chloro and a methoxyphenyl group. The unique structure of this compound makes it a valuable reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-(3-methoxyphenyl)pyrimidin-5-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-aminopyrimidine and 3-methoxyphenylboronic acid.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of water as a solvent and recyclable catalysts, can enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-2-(3-methoxyphenyl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The chloro group on the pyrimidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate or palladium chloride are commonly used catalysts for Suzuki-Miyaura coupling.
Solvents: Toluene, ethanol, and water are frequently used solvents.
Major Products
The major products formed from these reactions include biaryl compounds, phenol derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Chloro-2-(3-methoxyphenyl)pyrimidin-5-yl)boronic acid is widely used as a reagent in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura coupling makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic applications. The biaryl structures formed through its reactions are often found in drugs targeting various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as liquid crystals and polymers, due to its ability to form stable and functionalized biaryl compounds .
Mécanisme D'action
The mechanism of action of (4-Chloro-2-(3-methoxyphenyl)pyrimidin-5-yl)boronic acid primarily involves its role as a reagent in the Suzuki-Miyaura coupling reaction. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product . This process involves the formation of a palladium-boron intermediate, which facilitates the transfer of the aryl group from boron to palladium, ultimately leading to the formation of the desired biaryl compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but lacks the pyrimidine ring and chloro substituent.
2-Methoxyphenylboronic acid: Similar but with the methoxy group in a different position on the phenyl ring.
3-Methoxyphenylboronic acid: Similar but with the methoxy group in a different position on the phenyl ring.
Uniqueness
The uniqueness of (4-Chloro-2-(3-methoxyphenyl)pyrimidin-5-yl)boronic acid lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both the chloro and methoxy groups, along with the pyrimidine ring, allows for versatile functionalization and the formation of complex biaryl structures that are not easily accessible with other boronic acids .
Propriétés
Formule moléculaire |
C11H10BClN2O3 |
|---|---|
Poids moléculaire |
264.47 g/mol |
Nom IUPAC |
[4-chloro-2-(3-methoxyphenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H10BClN2O3/c1-18-8-4-2-3-7(5-8)11-14-6-9(12(16)17)10(13)15-11/h2-6,16-17H,1H3 |
Clé InChI |
BHOAFRISKXDBLY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1Cl)C2=CC(=CC=C2)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B14086211.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086215.png)
![3,9-dimethyl-7-(2-methylpropyl)-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14086216.png)


![7-Chloro-1-(3-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086239.png)

![2-[(4-Chlorophenoxy)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14086245.png)
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086246.png)



![1,3,6,7-tetramethyl-8-[2-(4-methylpiperazin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086268.png)
![7-Chloro-1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086283.png)
